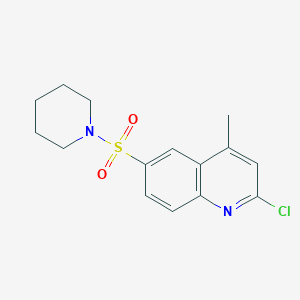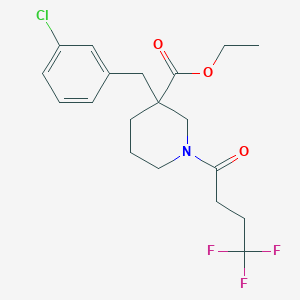
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline, also known as CPQ, is a synthetic chemical compound that belongs to the quinoline class of molecules. It is a highly potent and selective inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival. CPQ has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline exerts its biological effects by inhibiting the activity of CK2, which is a serine/threonine kinase that regulates various cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many cancer types and is associated with tumor growth and progression. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline binds to the ATP binding site of CK2 and blocks its activity, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to induce apoptosis (cell death) in cancer cells and inhibit their proliferation and migration.
Biochemical and Physiological Effects:
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to have significant biochemical and physiological effects in various cellular and animal models. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death), and reduce tumor growth in animal models. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines in animal models of inflammation. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to have neuroprotective effects and reduce neuronal damage in animal models of neurodegenerative disorders. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has also been shown to have antiviral effects and inhibit the replication of viruses in cellular models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to induce apoptosis (cell death) in cancer cells, and its potential therapeutic applications in cancer and other diseases. However, 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline also has some limitations, including its complex synthesis method, its potential toxicity to normal cells, and its potential off-target effects on other kinases and cellular processes.
Direcciones Futuras
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has significant potential for future research and development in the field of cancer and other diseases. Some of the future directions for 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline research include:
1. Development of novel 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline derivatives with improved potency, selectivity, and pharmacokinetic properties.
2. Evaluation of the efficacy and safety of 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline in preclinical and clinical trials for the treatment of cancer and other diseases.
3. Investigation of the mechanisms of action of 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline and its potential off-target effects on other kinases and cellular processes.
4. Identification of biomarkers and patient populations that are most likely to respond to 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline treatment.
5. Exploration of the potential use of 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Conclusion:
In conclusion, 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline is a highly potent and selective inhibitor of CK2 that has significant potential for therapeutic applications in cancer and other diseases. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline exerts its biological effects by inhibiting the activity of CK2, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to have significant biochemical and physiological effects in various cellular and animal models and has several advantages for lab experiments. However, 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline also has some limitations, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline can be synthesized using a multi-step process that involves the reaction of 2,4-dichloroquinoline with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final compound, 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline. The synthesis of 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Aplicaciones Científicas De Investigación
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been extensively studied for its potential therapeutic applications in cancer and other diseases. Several studies have shown that 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline is a highly potent and selective inhibitor of CK2, which is overexpressed in many cancer types and is associated with tumor growth and progression. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to induce apoptosis (cell death) in cancer cells and inhibit their proliferation and migration. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has also been studied for its potential use in other diseases, such as neurodegenerative disorders, inflammation, and viral infections.
Propiedades
IUPAC Name |
2-chloro-4-methyl-6-piperidin-1-ylsulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-11-9-15(16)17-14-6-5-12(10-13(11)14)21(19,20)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEDDWSQTYYNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-6-(piperidin-1-ylsulfonyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone](/img/structure/B6084834.png)
![2-(3-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B6084849.png)
![(2,5-difluorophenyl){1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6084854.png)
![N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6084860.png)
![3-{3-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B6084868.png)
![2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6084877.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(3-methylphenyl)piperidine](/img/structure/B6084882.png)
![methyl 4-{[4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoyl]amino}benzoate](/img/structure/B6084896.png)
![4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6084902.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6084915.png)
![6-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6084923.png)
![2-[({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1-phenylethanol](/img/structure/B6084930.png)

![2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol](/img/structure/B6084942.png)